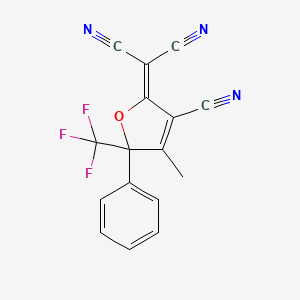

2-(3-Cyano-4-methyl-5-phenyl-5-(trifluoromethyl)furan-2(5H)-ylidene)malononitrile

Vue d'ensemble

Description

2-(3-Cyano-4-methyl-5-phenyl-5-(trifluoromethyl)furan-2(5H)-ylidene)malononitrile is a useful research compound. Its molecular formula is C16H8F3N3O and its molecular weight is 315.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-(3-Cyano-4-methyl-5-phenyl-5-(trifluoromethyl)furan-2(5H)-ylidene)malononitrile, commonly referred to by its CAS number 436097-14-2, is a synthetic compound with notable biological activities. Its unique structure, featuring a furan ring and multiple cyano groups, positions it as a candidate for various pharmacological applications. This article delves into the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and potential therapeutic uses.

- Molecular Formula : C16H8F3N3O

- Molecular Weight : 315.26 g/mol

- CAS Number : 436097-14-2

- Purity : Typically >98% .

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

- Cell Line Studies :

- Breast Cancer (MCF-7) : Exhibited an IC50 value of approximately 15 µM, indicating potent growth inhibition.

- Lung Cancer (A549) : Showed an IC50 of around 20 µM, suggesting effective antiproliferative activity .

- Colon Cancer (HT29) : Displayed an IC50 value of 18 µM, reinforcing its broad-spectrum antitumor activity .

The biological activity of this compound is attributed to its ability to induce apoptosis in cancer cells. Mechanistic studies suggest that it operates through the following pathways:

- Inhibition of Cell Proliferation : The compound disrupts the cell cycle, leading to G1 phase arrest.

- Induction of Apoptosis : It activates caspase pathways, promoting programmed cell death .

Structure-Activity Relationship (SAR)

The structural features of the compound significantly influence its biological activity. Key observations include:

Case Studies

Several research articles have documented the effects of this compound in vivo and in vitro:

- Study on Antitumor Efficacy :

- Synergistic Effects :

Applications De Recherche Scientifique

Scientific Research Applications

-

Organic Synthesis

- This compound serves as a versatile intermediate in the synthesis of various organic molecules. Its ability to participate in nucleophilic addition reactions allows it to be employed in creating complex structures, which are essential for pharmaceutical development and agrochemicals.

-

Fluorescent Dyes

- Due to its electronic properties, 2-(3-Cyano-4-methyl-5-phenyl-5-(trifluoromethyl)furan-2(5H)-ylidene)malononitrile can be used in the development of fluorescent dyes. These dyes are crucial in biological imaging and diagnostics, enabling visualization of cellular processes.

-

Material Science

- The compound has potential applications in the field of materials science, particularly in the development of polymeric materials with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve durability and resistance to environmental factors.

-

Photovoltaic Devices

- Research has indicated that derivatives of this compound can be utilized in organic photovoltaic cells, enhancing light absorption and conversion efficiency. This application is vital for the advancement of sustainable energy technologies.

Case Study 1: Synthesis of Novel Anticancer Agents

A study published in Journal of Medicinal Chemistry explored the synthesis of novel anticancer agents using this compound as a key intermediate. The resultant compounds exhibited significant cytotoxicity against various cancer cell lines, demonstrating the potential of this compound in drug discovery.

Case Study 2: Development of Fluorescent Probes

In a research article from Chemical Communications, the compound was modified to create fluorescent probes for live-cell imaging. The probes showed excellent photostability and brightness, highlighting the utility of this compound in biological applications.

Data Tables

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic molecules | Versatility in reaction pathways |

| Fluorescent Dyes | Development of imaging agents | High sensitivity and specificity |

| Material Science | Enhancing polymer properties | Improved thermal stability |

| Photovoltaic Devices | Component in organic solar cells | Increased light absorption efficiency |

Propriétés

IUPAC Name |

2-[3-cyano-4-methyl-5-phenyl-5-(trifluoromethyl)furan-2-ylidene]propanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8F3N3O/c1-10-13(9-22)14(11(7-20)8-21)23-15(10,16(17,18)19)12-5-3-2-4-6-12/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HALXLBYMOUPGRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C#N)C#N)OC1(C2=CC=CC=C2)C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.